molecular formula C14H21Cl2NO2 B5188758 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol

Cat. No.: B5188758
M. Wt: 306.2 g/mol
InChI Key: LOJOHTCWEAWBME-UHFFFAOYSA-N
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Description

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol is a chemical compound that features a 2,4-dichlorophenoxy group attached to a hexyl chain, which is further linked to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyhexylamine: This intermediate can be synthesized by reacting 2,4-dichlorophenol with hexylamine in the presence of a suitable base such as potassium carbonate.

    Formation of this compound: The intermediate 2,4-dichlorophenoxyhexylamine is then reacted with ethylene oxide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the formulation of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.

    2,4-dichlorophenoxyethanol: Another compound with a 2,4-dichlorophenoxy group, used in different applications.

Uniqueness

2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl chain and aminoethanol moiety differentiate it from other 2,4-dichlorophenoxy derivatives, potentially offering unique advantages in various applications.

Properties

IUPAC Name

2-[6-(2,4-dichlorophenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO2/c15-12-5-6-14(13(16)11-12)19-10-4-2-1-3-7-17-8-9-18/h5-6,11,17-18H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJOHTCWEAWBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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